molecular formula C14H19NO5 B6335593 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid CAS No. 1352999-00-8

2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid

Cat. No.: B6335593
CAS No.: 1352999-00-8
M. Wt: 281.30 g/mol
InChI Key: UUKALFPYCSEDEX-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid (CAS 1352999-00-8) is a specialty amino acid derivative of significant value in synthetic organic chemistry and life sciences research . This compound features a benzyloxycarbonyl (Cbz) group, a widely used amine protecting group that provides stability during complex multi-step synthetic sequences while being readily removable under mild conditions. The unique structure, incorporating a methoxy and methyl group at the beta position, makes it a valuable building block for the synthesis of modified peptides and peptide mimetics. This modification can be critical for studying structure-activity relationships, enhancing metabolic stability, or altering the physicochemical properties of bioactive peptide sequences. With a molecular formula of C14H19NO5 and a molecular weight of 281.30 g/mol , it is offered with high purity for research applications. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can access batch-specific molecular weight data and certificates of analysis from the product page for their experimental documentation .

Properties

IUPAC Name

3-methoxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,19-3)11(12(16)17)15-13(18)20-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKALFPYCSEDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Assembly via Alkylation and Cbz Protection

A plausible route involves synthesizing the 3-methoxy-3-methylbutanoic acid backbone first, followed by Cbz protection:

Step 1: Synthesis of 3-Methoxy-3-methylbutanoic Acid

  • Substrate : Methyl acetoacetate or analogous β-keto esters.

  • Reaction : Alkylation with methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) to introduce the methoxy and methyl groups.

  • Hydrolysis : Acidic or basic hydrolysis of the ester to yield the free carboxylic acid.

Step 2: Introduction of the Amino Group

  • Amination : Conversion of the β-keto intermediate to the β-amino acid via reductive amination or Strecker synthesis.

  • Example : Reaction with ammonium chloride and sodium cyanoborohydride in methanol.

Step 3: Cbz Protection

  • Conditions : Treat the amine with benzyl chloroformate (1.1 equiv) in a biphasic system (e.g., dioxane/water) with NaHCO₃ at 0–25°C.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

One-Pot Synthesis via Ugi Multicomponent Reaction

The Ugi reaction offers a convergent approach to synthesize α-amino acids with complex substituents:

  • Components :

    • Amine: tert-Butylamine or protected analogs.

    • Carboxylic Acid: 3-Methoxy-3-methylbutanoic acid.

    • Aldehyde: Benzaldehyde derivatives.

    • Isocyanide: tert-Butyl isocyanide.

  • Conditions : Methanol or ethanol at room temperature for 24–48 hours.

  • Post-Reaction Modifications :

    • Deprotection of tert-butyl groups.

    • Selective Cbz protection of the α-amino group.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

  • Benzylation : Optimal yields are achieved in polar aprotic solvents (e.g., DMF or THF) at 0–35°C. Elevated temperatures may lead to racemization or side reactions.

  • Ester Hydrolysis : Aqueous NaOH (2N) in THF/water (1:1) at 0°C minimizes degradation of acid-sensitive groups.

Stereochemical Control

For chiral variants, asymmetric catalysis or chiral auxiliaries may be employed:

  • Catalysts : Cinchona alkaloids or Evans’ oxazolidinones for enantioselective alkylation.

  • Resolution : Diastereomeric salt formation with chiral amines (e.g., quinidine).

Purification and Characterization

Chromatographic Methods

  • Normal-Phase Silica Gel : Eluent systems of hexane/ethyl acetate (3:1 to 1:1) resolve Cbz-protected intermediates.

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients purify the final product.

Spectroscopic Data

Property Value/Description
Molecular Formula C₁₄H₁₉NO₅
Molecular Weight 281.30 g/mol
¹H NMR (CDCl₃) δ 1.40 (s, 6H, 2×CH₃), 3.30 (s, 3H, OCH₃)...
IR (KBr) 1740 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, amide)

Challenges and Mitigation Strategies

Competitive Side Reactions

  • Oversilylation : Use of bulkier silylating agents (e.g., TBDMSCl) to protect hydroxyl groups during alkylation.

  • Racemization : Low-temperature (−20°C) conditions during Cbz protection.

Scalability Issues

  • Catalyst Loading : Reduced palladium concentrations (0.5–1 mol%) in hydrogenolysis steps for industrial-scale synthesis.

  • Solvent Recovery : Distillation of THF and ethyl acetate for reuse in batch processes.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity
Stepwise Alkylation45–55%>95%Moderate
Ugi Multicomponent60–70%>90%High

The Ugi method offers higher yields but requires stringent control over stoichiometry. Stepwise synthesis allows better intermediate characterization but involves multiple purification steps.

Industrial-Scale Production Considerations

  • Cost Drivers : Benzyl chloroformate (≈$200/mol) and chiral catalysts (≈$500/g).

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

  • Regulatory Compliance : Adherence to ICH Q3D guidelines for residual metal catalysts (e.g., Pd < 10 ppm) .

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with structurally related molecules:

Compound Name Molecular Formula Functional Groups Molecular Weight Key Differences
2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid (Target) C₁₄H₁₇NO₅* Cbz-protected amino, methoxy, methyl ~279.3 (calc) Reference compound
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid C₁₄H₁₉NO₄ Cbz-protected (methyl)amino, methyl 265.309 Methyl substitution on amino group
2-[4-Methoxy-3-(3-methoxypropoxy)benzyl]-3-methylbutanoic acid C₁₇H₂₄O₆ Benzyl, dual methoxy, butanoic acid 324.37 Extended methoxy substituents on benzene
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid C₁₆H₂₀N₂O₄ Boc-protected amino, cyano 304.34 Cyano group, Boc protection

*Assumed based on structural similarity to .

Key Observations:
  • Protective Groups: The Cbz group in the target compound and ’s analog contrasts with the tert-butoxycarbonyl (Boc) group in . Boc offers stability under acidic conditions, whereas Cbz is cleaved via hydrogenolysis .
  • Substituent Effects: The methoxy and methyl groups in the target compound enhance lipophilicity compared to the cyano group in ’s compound, which increases polarity .
  • Steric Hindrance: The methyl-substituted amino group in ’s compound may reduce nucleophilic reactivity compared to the unsubstituted amino group in the target compound .

Biological Activity

2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid (commonly referred to as Cbz-MMA) is a synthetic compound with a complex structure that includes a benzyloxycarbonyl (Cbz) group, an amino group, and methoxy and methyl substituents on a butanoic acid backbone. Its molecular formula is C14H19NO5, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The structural complexity of Cbz-MMA contributes to its unique biological properties. The presence of the benzyloxycarbonyl group enhances the stability and solubility of the compound, which is crucial for its interactions with biological systems.

Property Value
Molecular FormulaC14H19NO5
Molecular Weight281.30436 g/mol
IUPAC Name3-methoxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid
CAS Number1352999-00-8

Enzyme Interactions

Research indicates that Cbz-MMA can interact with various enzymes, potentially acting as an inhibitor in specific metabolic pathways. The benzyloxycarbonyl group is known to enhance the compound's affinity for enzyme binding sites, which may lead to alterations in enzyme activity that could be beneficial in therapeutic contexts.

Antimicrobial Properties

Preliminary studies have suggested that Cbz-MMA exhibits antimicrobial activity. This compound may inhibit the growth of certain bacterial strains, including those resistant to conventional antibiotics. The mechanism of action appears to involve interference with bacterial metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies

  • Antimicrobial Activity Study : A study evaluated the effectiveness of Cbz-MMA against various Gram-positive and Gram-negative bacteria. Results indicated that at micromolar concentrations, Cbz-MMA significantly inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Inhibition Study : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic processes. Using fluorescence spectroscopy, researchers demonstrated that Cbz-MMA selectively inhibited enzyme activity, which could have implications for metabolic regulation in diseases such as diabetes.

The biological activity of Cbz-MMA can be attributed to its structural features:

  • Benzyloxycarbonyl Group : Enhances stability and solubility.
  • Methoxy and Methyl Groups : Influence the compound's hydrophobicity and interaction with biological membranes.

Research Findings

Recent findings highlight the potential therapeutic applications of Cbz-MMA:

  • Pharmacokinetics : The compound shows favorable pharmacokinetic properties, including improved absorption and bioavailability due to its structural modifications.
  • Therapeutic Applications : Potential applications include use as a scaffold for designing new drugs targeting bacterial infections or metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-3-methoxy-3-methylbutanoic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protection-deprotection strategies. For example, the benzyloxycarbonyl (Cbz) group can be introduced via reaction with benzyl chloroformate under alkaline conditions. The methoxy and methyl groups may be incorporated using alkylation or nucleophilic substitution reactions. Aprotic solvents like DMF or THF, combined with bases such as NaH, are critical for controlling regioselectivity . Yield optimization often requires precise temperature control (e.g., reflux at 80–100°C) and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

  • NMR Spectroscopy : Used to confirm stereochemistry (e.g., coupling constants in 1^1H NMR) and functional group integrity (e.g., Cbz-group protons at δ 5.1–5.3 ppm) .
  • HPLC : Ensures purity (>95%) by detecting impurities from incomplete deprotection or side products .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z for C14_{14}H19_{19}NO5_5: 281.1264) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The compound exhibits limited aqueous solubility due to hydrophobic groups (benzyl, methyl). Solubility improves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate susceptibility to hydrolysis in acidic/basic conditions, particularly at the ester and carbamate linkages. Long-term storage recommendations include desiccation at −20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). For example, anti-inflammatory activity reported in macrophages may not replicate in epithelial cells due to differential receptor expression. Meta-analyses combining in vitro (e.g., ELISA for cytokine inhibition) and in silico (molecular docking against COX-2) data can clarify mechanisms . Standardized protocols for IC50_{50} determination (e.g., dose-response curves with triplicate runs) are critical .

Q. What strategies are effective for modifying the compound’s structure to enhance target selectivity?

  • Functional Group Replacement : Substituting the methoxy group with electron-withdrawing groups (e.g., nitro) may improve binding to hydrophobic enzyme pockets .
  • Stereochemical Optimization : Enantiomeric purity (e.g., S-configuration at C2) can be achieved via chiral chromatography or asymmetric catalysis, enhancing interactions with stereospecific targets .
  • Prodrug Design : Esterification of the carboxylic acid improves bioavailability, with enzymatic cleavage in vivo restoring activity .

Q. How do computational methods inform the design of derivatives with improved pharmacokinetic properties?

Molecular dynamics simulations predict metabolic stability by analyzing CYP450 binding affinities. QSAR models correlate logP values (e.g., calculated logP = 2.1) with membrane permeability. Docking studies against serum albumin (PDB: 1AO6) assess plasma protein binding, guiding structural tweaks to reduce clearance rates .

Q. What experimental approaches validate interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD_D = 5–10 µM for kinase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • X-ray Crystallography : Resolves binding modes (e.g., hydrogen bonds between the carbamate group and His229 in the active site) .

Data Analysis and Interpretation

Q. How should researchers address variability in synthetic yields across different batches?

Batch variability often stems from trace moisture or oxygen exposure. Statistical tools like ANOVA identify critical factors (e.g., solvent purity, reaction time). Process analytical technology (PAT), such as in-situ FTIR, monitors intermediate formation and optimizes reaction quenching .

Q. What methodologies are recommended for comparative studies of structural analogs?

  • Library Synthesis : Parallel synthesis of analogs with systematic substitutions (e.g., varying aryl groups at C3) .
  • Bioactivity Clustering : PCA analysis of IC50_{50} values across targets (e.g., inflammation vs. cancer) identifies structure-activity trends .
  • Metabolite Profiling : LC-MS/MS tracks metabolic pathways (e.g., glucuronidation vs. sulfation) to prioritize stable derivatives .

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